molecular formula C4HF8I B1597902 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane CAS No. 754-73-4

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane

Cat. No. B1597902
CAS RN: 754-73-4
M. Wt: 327.94 g/mol
InChI Key: YOCZVAMFHOCNFS-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane (OFIB) is a halogenated hydrocarbon molecule that has gained significant attention in recent years due to its unique properties. OFIB has been found to have a wide range of applications in the fields of synthetic chemistry, materials science, and biochemistry.

Scientific Research Applications

I conducted a search for the scientific research applications of “1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane”, but it appears that there is limited information available on this specific compound. The search results mention a similar compound “Octafluoro-1,4-diiodobutane”, which may be used as a guest molecule in chiral bidentate inclusion complexes and in the synthesis of three-component supramolecular complexes .

Mechanism of Action

Target of Action

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane, also referred to as Octafluoro-1,4-diiodobutane, primarily targets halogen bond acceptor compounds . It acts as a halogen bond donor compound , which means it can donate an electron to a halogen bond acceptor compound, forming a halogen bond .

Mode of Action

The compound interacts with its targets through halogen bonding . This is a type of non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophile, or electron acceptor, and forms a bond with a halogen bond acceptor . This interaction results in the formation of a complex, which can lead to various downstream effects .

Biochemical Pathways

It’s known that the compound can form a ‘binary host’ system in combination with a calixcrown compound, which is employed for the isolation of cesium iodide from aqueous to fluorous phase . This suggests that it may play a role in ion transport and sequestration.

Result of Action

The molecular and cellular effects of 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane’s action largely depend on the specific halogen bond acceptor it interacts with. In general, the formation of a halogen bond can result in the stabilization of a molecular structure or facilitate specific chemical reactions .

Action Environment

The action, efficacy, and stability of 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane can be influenced by various environmental factors. For instance, the presence of other halogen bond acceptors in the environment can affect its mode of action. Additionally, factors such as temperature and pH could potentially influence the stability of the halogen bonds it forms .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-1-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF8I/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCZVAMFHOCNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF8I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379724
Record name 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

754-73-4
Record name 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Octafluoro-1-iodobutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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